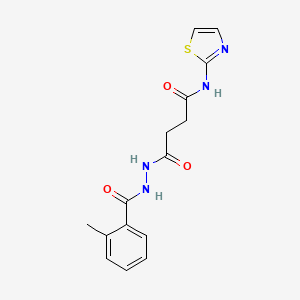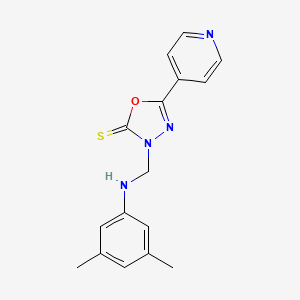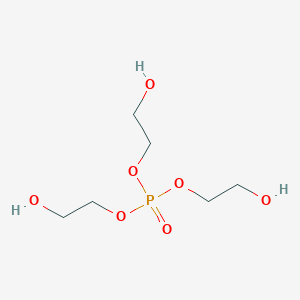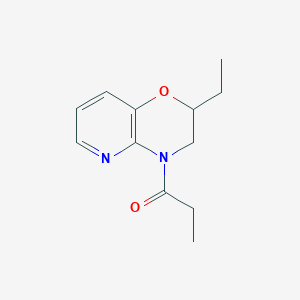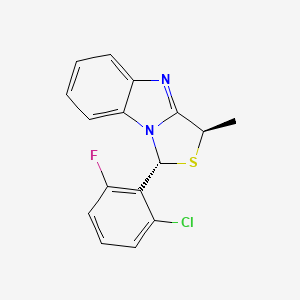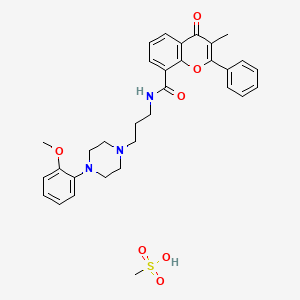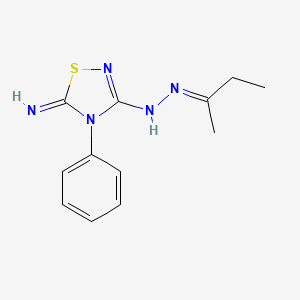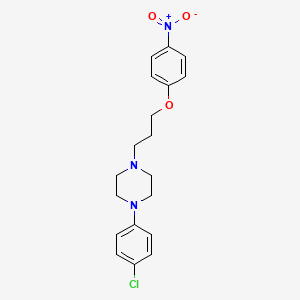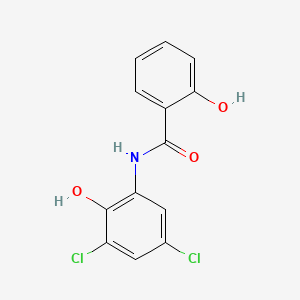![molecular formula C12H14O6 B15188173 Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]- CAS No. 72018-08-7](/img/structure/B15188173.png)
Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,5-Dimethoxyphenyl)methyl)propanedioic acid is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a propanedioic acid moiety attached to the phenyl ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dimethoxyphenyl)methyl)propanedioic acid typically involves the reaction of 2,5-dimethoxybenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyl chloride reacts with the malonate ester to form the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours, followed by acidification and purification steps to isolate the product.
Industrial Production Methods
Industrial production of ((2,5-Dimethoxyphenyl)methyl)propanedioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
((2,5-Dimethoxyphenyl)methyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups and the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
((2,5-Dimethoxyphenyl)methyl)propanedioic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties, which can be explored for therapeutic applications.
Medicine
The compound and its derivatives have potential applications in medicinal chemistry. They can be investigated for their pharmacological properties and used in the design of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, ((2,5-Dimethoxyphenyl)methyl)propanedioic acid can be utilized in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of ((2,5-Dimethoxyphenyl)methyl)propanedioic acid depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, its derivatives may inhibit or activate specific enzymes, alter signal transduction pathways, or bind to receptors, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,5-Dimethoxyphenyl)acetic acid
- (2,5-Dimethoxyphenyl)propanoic acid
- (2,5-Dimethoxyphenyl)butanoic acid
Uniqueness
((2,5-Dimethoxyphenyl)methyl)propanedioic acid is unique due to its specific structural features, such as the presence of both methoxy groups and the propanedioic acid moiety This combination of functional groups imparts distinct chemical and physical properties, making it different from other similar compounds
Eigenschaften
CAS-Nummer |
72018-08-7 |
|---|---|
Molekularformel |
C12H14O6 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
2-[(2,5-dimethoxyphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C12H14O6/c1-17-8-3-4-10(18-2)7(5-8)6-9(11(13)14)12(15)16/h3-5,9H,6H2,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
HSUUQNZJIBIZOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


